3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a chromenone moiety, and a trifluoromethylbenzyl ether substituent. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one typically involves multi-step reactions. The process begins with the preparation of the benzothiazole core, which can be synthesized by the reaction of 2-mercaptoaniline with acid chlorides . The chromenone moiety is then introduced through a condensation reaction involving appropriate aldehydes and ketones .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzothiazole or chromenone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS), various alkyl halides.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzothiazole and chromenone compounds .
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells . The trifluoromethyl group enhances its binding affinity to these targets, increasing its potency .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler derivative with similar core structure but lacking the chromenone and trifluoromethylbenzyl ether groups.
2-Aminobenzothiazole: Another derivative with an amino group at the 2-position.
Chromen-4-one: The chromenone moiety without the benzothiazole ring.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one is unique due to its combination of benzothiazole and chromenone rings, along with the trifluoromethylbenzyl ether group. This unique structure imparts distinct chemical and biological properties, making it more potent and versatile compared to its simpler counterparts .
Properties
Molecular Formula |
C27H20F3NO3S |
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Molecular Weight |
495.5 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-7-[[4-(trifluoromethyl)phenyl]methoxy]chromen-4-one |
InChI |
InChI=1S/C27H20F3NO3S/c1-3-17-12-19-22(13-21(17)33-14-16-8-10-18(11-9-16)27(28,29)30)34-15(2)24(25(19)32)26-31-20-6-4-5-7-23(20)35-26/h4-13H,3,14H2,1-2H3 |
InChI Key |
CZFCSQAEUJIUPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C(F)(F)F)OC(=C(C2=O)C4=NC5=CC=CC=C5S4)C |
Origin of Product |
United States |
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